Product packaging for Hydroxy-PEG4-methyl acetate(Cat. No.:CAS No. 77303-64-1)

Hydroxy-PEG4-methyl acetate

Cat. No.: B3154197
CAS No.: 77303-64-1
M. Wt: 266.29 g/mol
InChI Key: CKNALYRJLYKSLK-UHFFFAOYSA-N
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Description

General Overview of Polyethylene (B3416737) Glycol (PEG) Architectures and Their Significance

PEG can be synthesized in a variety of architectures, each lending itself to specific applications. sigmaaldrich.com Common forms include:

Linear PEGs: These are straight-chain polymers that are frequently used for PEGylation, bioconjugation, and crosslinking. sigmaaldrich.com

Branched PEGs: These structures, such as Y-shaped PEGs, consist of linear PEG chains attached to a central core. jenkemusa.com This architecture can offer improved stability in vivo. sigmaaldrich.com

Multi-arm PEGs: With four, six, or even eight arms, these PEGs can be crosslinked to form hydrogels and scaffolds, which are useful in drug delivery and tissue engineering. biochempeg.comsigmaaldrich.com

The versatility of PEG is further expanded by the ability to modify its terminal hydroxyl groups with various reactive functional groups. biochempeg.commdpi.com This functionalization allows for the creation of monofunctional, homobifunctional, and heterobifunctional PEG derivatives, which serve as crosslinking agents or spacers in complex chemical structures. biochempeg.comjenkemusa.com

Importance of Defined, Monodisperse PEG Oligomers in Advanced Chemical Synthesis

Traditional PEG synthesis results in a mixture of polymers with a range of molecular weights, a state known as polydispersity. nih.gov This heterogeneity can lead to unpredictable behavior and complicate the analysis and purification of resulting conjugates.

In contrast, monodisperse PEGs, also referred to as discrete PEGs (dPEGs), are single, well-defined chemical compounds with a specific molecular weight. sigmaaldrich.comrsc.org The advantages of using these uniform oligomers in advanced chemical synthesis are significant:

Uniformity: All molecules behave identically at the molecular level. rsc.org

Predictability: They possess defined physical properties, including a single mass and melting point.

Simplified Analysis: Mass spectrometry and other analytical methods produce clear and easily interpretable results. rsc.org

Reproducibility: Batch-to-batch consistency is high, which is a critical factor in the pharmaceutical industry. rsc.orginternational-biopharma.com

The use of monodisperse PEGs is particularly crucial in the development of PEGylated small molecule drugs, where they can improve solubility and extend the drug's half-life in the body.

Positional Context of Hydroxy-PEG4-methyl acetate (B1210297) as a Functionalized PEG Derivative

Hydroxy-PEG4-methyl acetate is a specific, monodisperse PEG oligomer. It is a heterobifunctional derivative, meaning it possesses two different reactive functional groups at its ends. ambeed.commedchemexpress.comchemicalbook.com In this case, the molecule contains a hydroxyl (-OH) group and a methyl acetate group. ambeed.com This dual functionality makes it a valuable linker molecule in various chemical syntheses, particularly in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemicalbook.comchemicalbook.com PROTACs are designed to selectively degrade target proteins within cells and are a promising approach in targeted drug therapy. medchemexpress.comchemicalbook.com

The defined structure of this compound, with its four ethylene (B1197577) glycol units, provides a precise spacer arm length, which is a critical parameter in the design of such complex bioconjugates. ambeed.comthermofisher.com

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 77303-64-1
Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 120 °C (at 0.001 Torr)
Density 1.125±0.06 g/cm3 (Predicted)
pKa 14.36±0.10 (Predicted)

Data sourced from multiple chemical suppliers and databases. ambeed.commedchemexpress.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O7 B3154197 Hydroxy-PEG4-methyl acetate CAS No. 77303-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNALYRJLYKSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234743
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77303-64-1
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77303-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Hydroxy Peg4 Methyl Acetate

Synthesis Strategies for Monodisperse Polyethylene (B3416737) Glycol Oligomers

The synthesis of monodisperse PEG oligomers, where every molecule has the exact same chain length, presents a significant challenge compared to the production of polydisperse PEGs, which are mixtures of molecules with a distribution of molecular weights. nih.govresearchgate.net Polydispersity can complicate the synthesis and purification of PEGylated drugs and may lead to undesirable immunogenic reactions. researchgate.net Iterative, step-by-step controlled synthesis methods are therefore employed to achieve monodispersity. researchgate.netacs.org

Traditional synthesis of monodisperse PEG oligomers often relies on chromatographic purification after each step to separate the desired product from starting materials and by-products, a process that is often costly and difficult to scale up. nih.govresearchgate.net To overcome this, chromatography-free synthetic approaches have been developed. These methods are designed to drive reactions to completion and utilize alternative purification techniques like precipitation, crystallization, or liquid-liquid extraction. nih.govnih.gov

One prominent chromatography-free method is the solid-phase stepwise synthesis. nih.gov In this approach, a PEG chain is grown on a solid support, such as a Wang resin. The synthetic cycle typically involves deprotonation of the resin-bound hydroxyl group, followed by a Williamson ether formation with a protected and activated PEG monomer. The protecting group is then removed, and the cycle is repeated to elongate the chain. Since all excess reagents and by-products are washed away after each step, chromatographic purification is rendered unnecessary. The final monodisperse PEG derivative is cleaved from the resin in high yield and purity. nih.gov Another approach involves a "one-pot" elongation process using base-labile protecting groups, which simplifies the synthetic cycle by reducing it from three steps to two and eliminating the need to isolate intermediates. nih.govd-nb.info

Many applications, particularly in bioconjugation and the creation of complex polymer architectures, require heterobifunctional PEGs, which have different functional groups at each end of the chain. researchgate.netdigitellinc.com Achieving this asymmetry requires controlled functionalization techniques. Solid-phase synthesis is inherently advantageous for creating asymmetric PEGs because the two ends of the growing chain are differentiated by their attachment to the solid support and a protecting group, respectively. nih.gov

Another strategy involves starting with a commercially available PEG and statistically appending a functional group, leading to a mixture of unfunctionalized, monofunctionalized, and difunctionalized PEGs. The desired asymmetrically functionalized product can then be isolated, for instance, by exploiting differences in solubility. digitellinc.com More controlled methods rely on the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the sequential modification of each terminus. nih.gov

Protecting groups are essential in the stepwise synthesis of monodisperse PEGs to prevent unwanted side reactions, such as the reaction of both ends of a PEG monomer during chain elongation. nih.govwikipedia.org An ideal protecting group should be easy to introduce, stable under the reaction conditions for chain elongation, and easy to remove with high efficiency without affecting other functional groups in the molecule. wikipedia.org

The trityl (Trt) group and its derivatives, such as the 4,4′-dimethoxytrityl (DMTr) group, are widely used in PEG synthesis. nih.govnih.gov The DMTr group is particularly useful because it is acid-labile and can be removed under mild acidic conditions. nih.gov This allows for the selective deprotection of the terminal hydroxyl group before the next coupling step. The intense color of the released trityl cation can also be used to monitor the completeness of the deprotection reaction, which is crucial for ensuring the monodispersity of the final product. nih.gov Other protecting groups used in PEG synthesis include benzyl (B1604629) and silyl (B83357) ethers, as well as base-labile groups like the phenethyl group, which enable one-pot synthesis strategies. nih.gov

Protecting GroupAbbreviationCleavage ConditionKey Features
TriphenylmethylTrtAcidicUsed for protecting hydroxyl and thiol groups. nih.govresearchgate.net
4,4'-DimethoxytritylDMTrMildly AcidicCommonly used in solid-phase synthesis; allows for spectrophotometric monitoring of deprotection. nih.gov
Phenethyl-BasicEnables one-pot deprotection and coupling reactions. nih.govd-nb.info
BenzylBnHydrogenolysisStable to a wide range of conditions. nih.gov

This table summarizes common protecting groups used in the synthesis of monodisperse PEG oligomers.

The Williamson ether synthesis is a cornerstone reaction for PEG chain elongation, involving the reaction of an alkoxide with an alkyl halide or sulfonate. nih.govacs.org For this reaction to proceed efficiently, a good leaving group is required on the PEG monomer that is being added. Sulfonate esters, particularly p-toluenesulfonate (tosylate or Ts), are excellent leaving groups and are frequently used for this purpose. nih.govrsc.org

A typical monomer for stepwise PEG synthesis will have a protecting group (like DMTr) at one end and a tosyl group at the other. nih.gov The tosyl group is readily displaced by the nucleophilic attack of the deprotonated hydroxyl group of the growing PEG chain. The stability of the tosylate anion makes it an excellent leaving group, driving the reaction towards completion. This strategy is central to both solid-phase and liquid-phase iterative approaches for building monodisperse PEG chains. nih.govresearchgate.net Monotosylated PEGs are also valuable intermediates for further functionalization. rsc.orgresearchgate.net

Targeted Chemical Modifications and Derivatization of Hydroxy-PEG4-methyl acetate (B1210297)

The terminal hydroxyl group of Hydroxy-PEG4-methyl acetate is a versatile functional handle that can be converted into a wide array of other functional groups. This allows for the conjugation of the PEG oligomer to biomolecules, surfaces, or small-molecule drugs. mdpi.com

The hydroxyl group itself is not highly reactive under physiological conditions, so it is often converted into a more reactive functional group or a better leaving group to facilitate subsequent reactions. mdpi.comnih.gov

A common first step is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride). nih.govmdpi.comresearchgate.net These sulfonates are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a variety of functionalities. For instance:

Azides (-N3): Reaction of the PEG-tosylate with sodium azide (B81097) yields an azido-terminated PEG. The azide group is a versatile precursor for amines (via reduction) and can participate in "click chemistry" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govmdpi.com

Thiols (-SH): The tosylate can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetate (B1230152) followed by hydrolysis, to introduce a terminal thiol group. mdpi.com Thiol-terminated PEGs are useful for forming disulfide bonds or reacting with maleimides. mdpi.com

Amines (-NH2): An amino group can be introduced by reducing the corresponding azide-terminated PEG, often with reagents like triphenylphosphine (B44618) or by catalytic hydrogenation. nih.govmdpi.com Alternatively, the tosylate can be displaced with ammonia, although this can be less efficient. mdpi.com

These transformations provide access to a diverse range of heterobifunctional PEG derivatives, where one end is the stable methyl acetate and the other is a reactive functional group ready for conjugation.

Initial GroupReagent(s)Final GroupPrimary Use of Final Group
Hydroxyl (-OH)p-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Excellent leaving group for substitution. mdpi.com
Tosylate (-OTs)Sodium azide (NaN3)Azide (-N3)Click chemistry, reduction to amine. nih.gov
Tosylate (-OTs)Sodium hydrosulfide (NaSH)Thiol (-SH)Conjugation to maleimides, disulfide formation. mdpi.com
Azide (-N3)Triphenylphosphine (PPh3) / H2O or H2/Pd-CAmine (-NH2)Amide bond formation, conjugation to NHS esters. nih.gov

This table outlines common functional group interconversions starting from the terminal hydroxyl moiety of a PEG derivative.

Transformations Involving the Methyl Acetate Ester Group

The methyl ester at the opposite end of the PEG chain provides another handle for chemical modification, most commonly through its conversion to a carboxylic acid.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a process known as saponification when carried out under basic conditions. This reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) nih.govorganic-chemistry.org. The reaction proceeds through nucleophilic acyl substitution, initially forming a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the free carboxylic acid researchgate.netgoogle.comgoogleapis.com. This transformation is often quantitative and is a critical step for preparing derivatives that can be coupled to amines via amide bond formation.

Optimized Reaction Conditions for this compound Derivatives

The success of the aforementioned transformations hinges on the careful control of reaction conditions to maximize yield and ensure chemoselectivity.

Solvent Selection and Reaction Environment Considerations

The choice of solvent is critical for controlling reaction pathways and ensuring the solubility of reactants.

For Nucleophilic Substitution: SN2 reactions on tosylated PEG intermediates are best performed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) researchgate.net. These solvents effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free, thus accelerating the reaction rate researchgate.netumassd.edu.

For Activation Reactions: Activation of the hydroxyl group with reagents like TsCl or DSC is often carried out in solvents that can also act as a base (e.g., pyridine) or in aprotic solvents like dichloromethane (B109758) (DCM) with an added base nih.govgoogle.com. Anhydrous (dry) conditions are crucial to prevent the hydrolysis of the reactive activating agents google.com.

For Hydrolysis: Ester hydrolysis is typically conducted in a mixture of water and a water-miscible organic co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure the solubility of the starting ester researchgate.net.

General Considerations: Polyethylene glycol and its derivatives are generally soluble in a wide range of solvents, including water, DCM, and DMF, which provides flexibility in designing synthetic procedures researchgate.net. For purification, precipitation of the PEG derivative from a good solvent (like DCM or THF) by adding a poor solvent (like cold diethyl ether) is a common and effective technique mdpi.com.

Temperature and pH Control for Chemoselectivity and Yield

Precise control over temperature and pH is essential for maximizing product yield and minimizing side reactions.

Temperature: Many transformations, including tosylation and subsequent nucleophilic substitutions, are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion google.com. Hydrolysis reactions may be performed at room temperature or with gentle heating to increase the rate googleapis.com.

pH Control: The pH of the reaction medium is particularly important for reactions involving amine nucleophiles or pH-sensitive functional groups.

During ester hydrolysis, basic conditions (pH > 12) are used to drive the saponification to completion, while acidic conditions are required in the final workup step to protonate the carboxylate salt.

Table 2: Summary of Optimized Conditions for Key Transformations


Reaction TypeTypical Solvent(s)TemperaturepH/Base Considerations
TosylationPyridine, Dichloromethane (DCM)0°C to Room Temp.Requires non-nucleophilic base (e.g., Pyridine).
Azidation (from Tosylate)DMF, DMSORoom Temp. to 60°CNeutral/Aprotic
Amine Coupling (via DSC activation)DMF, DCM, Aqueous Buffers4°C to Room Temp.Slightly basic (pH 7.2-8.5)
Ester HydrolysisTHF/Water, Methanol/WaterRoom Temp. to RefluxStrongly basic (e.g., LiOH, NaOH), followed by acidic workup.

Advanced Applications in Chemical Biology and Materials Science

Hydroxy-PEG4-methyl acetate (B1210297) as a Component in Proteolysis-Targeting Chimeras (PROTACs)

Hydroxy-PEG4-methyl acetate is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. A PROTAC molecule is comprised of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker, for which this compound serves as a building block, is a critical element that significantly influences the efficacy of the PROTAC.

The linker in a PROTAC is not merely a passive spacer but plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The design of the linker, including its composition, length, and flexibility, is a key determinant of a PROTAC's biological activity.

Key design principles for PROTAC linkers, such as those derived from this compound, include:

Spatial Orientation: The linker must position the two ligands at an optimal distance and orientation to facilitate the simultaneous binding to the target protein and the E3 ligase. This proper alignment is essential for the E3 ligase to effectively transfer ubiquitin to the target protein.

Flexibility and Rigidity: Linkers are generally categorized as flexible or rigid. Flexible linkers, such as the PEG4 chain in this compound, can allow for a wider range of conformations, which can be advantageous in the initial stages of PROTAC design to identify a productive ternary complex. However, overly flexible linkers might lead to a decrease in specificity. In contrast, rigid linkers, which can include aromatic rings or heterocyclic scaffolds, can pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and the stability of the ternary complex.

Attachment Points: The points at which the linker is connected to the two ligands are critical for maintaining the binding affinity of each ligand for its respective protein and for achieving a productive ternary complex geometry.

Linker Design PrincipleDescriptionRelevance of this compound
Spatial Orientation Optimizes the distance and angle between the target protein and E3 ligase for efficient ubiquitination.The defined length of the PEG4 chain helps to systematically vary the distance between the two ligands.
Flexibility Allows for conformational adjustments to facilitate ternary complex formation.As a flexible linker, it can accommodate various protein-protein interfaces.
Solubility Enhances the aqueous solubility of the PROTAC molecule.The ethylene (B1197577) glycol units impart hydrophilicity, improving the molecule's overall solubility.
Attachment Points The connection sites on the ligands influence binding and ternary complex formation.The terminal hydroxyl and methyl acetate groups can be chemically modified for conjugation to the ligands.

The length and flexibility of the PEG linker are critical parameters that must be optimized to achieve potent and selective protein degradation.

Linker Length: The distance between the target protein and the E3 ligase is a crucial factor in PROTAC efficacy. If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins, thus inhibiting the formation of the ternary complex. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation. The use of PEG linkers, such as those derived from this compound, allows for the systematic variation of linker length by adding or removing ethylene glycol units.

Linker Flexibility: The flexibility of PEG linkers can be both an advantage and a disadvantage. The conformational freedom of a flexible linker can facilitate the initial formation of the ternary complex by allowing the two ligands to independently bind to their respective proteins. However, this flexibility can also come with an entropic penalty upon formation of the more ordered ternary complex. The linker itself can also participate in interactions within the ternary complex, influencing its stability and the selectivity of the PROTAC. For instance, interactions between a PEG linker and the BRD4 protein have been observed to contribute to the isoform selectivity of a PROTAC. The balance between flexibility and rigidity is therefore a key consideration in linker design.

Linker PropertyImpact on Ternary Complex FormationImpact on Degradation Efficacy
Too Short Length Steric clashes can prevent complex formation.Reduced or no degradation.
Optimal Length Facilitates stable and productive complex formation.Maximal degradation efficacy.
Too Long Length May not effectively bring proteins into proximity for ubiquitination.Reduced degradation efficacy.
Flexibility Can aid in initial complex formation but may have an entropic cost.Can influence the stability of the complex and thus the degradation rate.

Bioconjugation Strategies Utilizing this compound Scaffolds

The this compound scaffold can be chemically modified to create bifunctional linkers for the site-selective modification of peptides and proteins. The terminal hydroxyl and methyl acetate groups can be converted into various reactive functional groups to enable covalent attachment to specific amino acid residues.

Site-selective modification is crucial for creating well-defined bioconjugates where the PEG linker is attached to a specific location on the peptide or protein. This level of control is important for preserving the biological activity of the protein and for producing homogeneous products. The most commonly targeted amino acid residues for site-selective modification are lysine (B10760008) and cysteine due to the unique reactivity of their side chains.

Primary amines, found at the N-terminus of polypeptides and on the side chain of lysine residues, are common targets for bioconjugation due to their accessibility on protein surfaces.

N-Hydroxysuccinimide (NHS) Esters: A common strategy for targeting amines involves converting the terminal hydroxyl or carboxyl group of a PEG linker into an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines at a pH of 7-9 to form stable amide bonds. A derivative of this compound could be synthesized to contain an NHS ester, making it reactive towards lysine residues on a protein. The reaction conditions, such as pH and the molar ratio of the NHS-ester-PEG to the protein, can be adjusted to control the degree of labeling.

Reactive GroupTarget ResiduepH RangeResulting Bond
N-Hydroxysuccinimide (NHS) EsterLysine, N-terminus7-9Amide

The sulfhydryl group of cysteine residues provides a highly selective target for bioconjugation because it is less abundant on protein surfaces than primary amines and has unique nucleophilic reactivity.

Maleimides: One of the most widely used sulfhydryl-reactive chemical groups is the maleimide (B117702) group. A derivative of this compound can be functionalized with a maleimide group. Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is highly specific for cysteines, with minimal cross-reactivity with other amino acid side chains under these pH conditions.

Haloacetyls (Iodoacetyls/Bromoacetyls): Haloacetyl groups are another class of sulfhydryl-reactive functionalities. They react with sulfhydryl groups via alkylation to form a stable thioether linkage. This reaction is typically performed at a slightly alkaline pH.

Pyridyl Disulfides: These groups react with free sulfhydryls through a disulfide exchange reaction to form a new disulfide bond. This linkage has the advantage of being cleavable by reducing agents.

Reactive GroupTarget ResiduepH RangeResulting Bond
MaleimideCysteine6.5-7.5Thioether
HaloacetylCysteine~8.3Thioether
Pyridyl DisulfideCysteineNeutralDisulfide

Site-Selective Modification of Peptides and Proteins

Carbonyl and Biorthogonal Azide (B81097)/Alkyne Conjugation

The functional groups of this compound serve as handles for its integration into biorthogonal conjugation schemes. The hydroxyl group can be chemically modified to introduce bioorthogonal functionalities, such as azides or alkynes. These groups are key components of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. nih.govnih.gov

Once converted into an azide- or alkyne-terminated PEG linker, the molecule can participate in highly specific ligation reactions. For instance, an azide-functionalized PEG linker can react with an alkyne-containing molecule, or vice versa, to form a stable triazole linkage. nih.gov These reactions are considered bioorthogonal because the azide and alkyne groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs only between the intended partners. nih.govjcmarot.com This specificity is critical for applications like labeling biomolecules within the complex environment of living cells. nih.gov

FeatureRole in ADCsReference
PEG Spacer Increases hydrophilicity, improves solubility, reduces aggregation. vectorlabs.com
Terminal Groups Allow for stable, covalent attachment to both antibody and drug. medchemexpress.commedchemexpress.com
Defined Length Provides precise spatial separation between the biological and cytotoxic components. axispharm.com

Covalent Immobilization of Biomolecules onto Solid Supports and Surfaces

The covalent immobilization of biomolecules like enzymes, antibodies, and DNA onto solid surfaces is fundamental for the development of biosensors, diagnostic arrays, and biocatalytic systems. nih.gov The hydroxyl group of this compound provides a reactive site for such attachments.

This hydroxyl group can be activated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), preparing it to react with nucleophilic groups (e.g., amines) on the surface of a biomolecule or a solid support. nih.gov This process forms a stable, covalent bond. The PEG4 chain acts as a flexible spacer arm, extending the biomolecule away from the surface. This separation helps to minimize steric hindrance and maintain the biomolecule's native conformation and activity, which is crucial for its function. nih.gov For example, vertically orienting DNA probes through covalent immobilization can facilitate greater interaction with target antigens in sensor applications. nih.gov

Enhancement of Biomacromolecule Solubility and Pharmacokinetic Properties through PEGylation

PEGylation is a widely adopted strategy to improve the therapeutic properties of biomacromolecules like proteins and peptides. axispharm.com The process involves the covalent attachment of PEG chains to the molecule. Incorporating linkers derived from this compound is a form of PEGylation.

Integration into Click Chemistry Frameworks

Click chemistry enables the efficient and specific joining of molecular building blocks under mild conditions. nih.gov Linkers derived from this compound are readily integrated into the two most prominent click chemistry platforms: the copper-catalyzed and copper-free azide-alkyne cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and efficient reaction that joins a terminal alkyne and an azide to form a 1,4-disubstituted triazole. nih.govresearchgate.net This reaction requires a copper(I) catalyst, which is often generated in situ or stabilized by a ligand. nih.govnih.gov

To be used in CuAAC, this compound must first be functionalized. Its hydroxyl group can be converted into either an azide or a terminal alkyne. This modified PEG4 linker can then be "clicked" onto a complementary molecule (e.g., a protein, a fluorescent dye, or another polymer) that bears the corresponding alkyne or azide. This methodology has been successfully used for the site-specific PEGylation of proteins, where a protein containing a non-natural amino acid with an azide group is reacted with an alkyne-functionalized PEG linker under CuAAC conditions. nih.gov

StepDescription
1. Functionalization The hydroxyl group of this compound is converted to an azide or a terminal alkyne.
2. Conjugation The functionalized PEG4 linker is reacted with a molecule containing the complementary group (alkyne or azide) in the presence of a Cu(I) catalyst.
3. Product Formation A stable triazole ring covalently links the two molecules via the PEG4 spacer.

Copper-Free Click Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for applications in living systems. researchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to overcome this issue by eliminating the need for a metal catalyst. nih.govjcmarot.com SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide due to the high ring strain of the alkyne. jcmarot.commagtech.com.cn

For SPAAC applications, the hydroxyl group of this compound is typically converted into an azide. This azide-functionalized PEG4 linker can then be directly conjugated to a biomolecule that has been tagged with a strained alkyne. nih.gov The reaction proceeds rapidly under physiological conditions without any toxic catalyst, making it a powerful tool for in vivo imaging and bioconjugation. jcmarot.commagtech.com.cn The high efficiency and bioorthogonality of SPAAC have made it a widely used method in chemical biology and materials science. magtech.com.cnrsc.org

Applications in Chemical Proteomics for Protein Labeling and Profiling

This compound serves as a versatile heterobifunctional linker in the field of chemical proteomics, enabling the selective labeling and subsequent profiling of proteins within complex biological systems. Its distinct structural components—a terminal hydroxyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a methyl acetate group—each play a crucial role in its function. The hydroxyl group provides a reactive handle for further chemical modification, allowing it to be conjugated to reporter molecules, affinity tags (like biotin), or other functional groups. broadpharm.comaxispharm.com

In practice, the linker can be incorporated into more complex chemical tools designed to covalently label specific proteins or classes of proteins. For instance, after modifying the hydroxyl end with a protein-reactive group, the entire construct can be introduced to a cell lysate or living cells. The reactive group attaches to the target protein, effectively "tagging" it with the PEG linker. The terminal methyl acetate may be retained or hydrolyzed depending on the experimental design. The hydrophilic PEG4 spacer enhances the water solubility of the labeling reagent and the resulting protein conjugate, which is advantageous in aqueous biological environments. broadpharm.com This strategy is fundamental to techniques like activity-based protein profiling (ABPP), where the linker connects a reactive "warhead" that binds to an enzyme's active site to a reporter tag for visualization or enrichment.

Table 1: Functional Roles of this compound in Protein Labeling

ComponentFunctionBenefit in Proteomics
Hydroxyl (-OH) Group Serves as a primary point for chemical derivatization. broadpharm.comaxispharm.comEnables covalent attachment to reporter tags (e.g., fluorophores, biotin) or protein-reactive groups.
PEG4 Spacer Provides a flexible, hydrophilic chain. broadpharm.comIncreases aqueous solubility of the probe and reduces steric hindrance between the protein and the tag.
Methyl Acetate Group Can be hydrolyzed under basic conditions to a carboxylate. broadpharm.comOffers a secondary functional handle for alternative conjugation strategies post-labeling.

Design and Synthesis of Advanced Chemical Probes and Biosensors

The rational design of sophisticated chemical probes and biosensors frequently utilizes molecular scaffolds and linkers to connect different functional units, and this compound is a valuable building block for this purpose. mdpi.com A typical chemical probe consists of a targeting group that recognizes a specific analyte (e.g., a protein, enzyme, or small molecule), a reporter group (e.g., a fluorophore or radioisotope) for signal generation, and a linker that connects them. google.comacs.org

In the context of biosensors, the linker can be used to tether recognition elements (like antibodies or nucleic acids) to a sensor surface. The flexibility and hydrophilicity of the PEG chain allow the recognition element to remain mobile and accessible for binding its target, while the linker itself helps create an environment that resists non-specific fouling of the sensor surface.

Role in Polymer and Advanced Materials Design

Construction of Functional Polymeric Architectures (e.g., Block Copolymers)

This compound is a valuable initiator and building block in the synthesis of well-defined polymeric architectures, particularly amphiphilic block copolymers. harth-research-group.orgmdpi.com The terminal hydroxyl group can act as an initiation site for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (PCL) or lactide (PLA). nih.govrsc.org This process results in the formation of a diblock copolymer, where the pre-existing PEG chain forms the hydrophilic block and the newly grown polyester (B1180765) chain constitutes the hydrophobic block (e.g., MeO₂C-PEG4-PCL).

The synthesis proceeds by activating the hydroxyl group, which then attacks and opens the cyclic monomer, leading to chain propagation. The distinct properties of the resulting blocks drive the self-assembly of these copolymers in aqueous solution into higher-order structures such as micelles or vesicles. nih.govnih.gov These nanostructures have a hydrophobic core, capable of encapsulating lipophilic molecules, and a hydrophilic corona formed by the PEG chains, which interfaces with the aqueous environment. The ability to precisely control the synthesis starting from a defined PEG initiator like this compound allows for fine-tuning of the block lengths and, consequently, the size, morphology, and stability of the resulting nano-assemblies. klinger-lab.de

Table 2: Synthesis of Block Copolymers using this compound as an Initiator

Polymerization StepDescriptionResulting Structure
Initiation The hydroxyl group of this compound initiates the ring-opening of a cyclic monomer (e.g., ε-caprolactone).A covalent bond forms between the PEG chain and the first monomer unit.
Propagation Additional monomer units are sequentially added to the growing polymer chain.A hydrophobic polyester block is grown from the PEG initiator.
Termination The reaction is quenched, yielding the final block copolymer.An amphiphilic diblock copolymer (e.g., MeO₂C-PEG4-PCL) is formed.

Engineering of Stimuli-Responsive Materials (e.g., Hydrogels, Nanogels)

The incorporation of polyethylene glycol segments is a cornerstone of designing "smart" or stimuli-responsive materials that change their properties in response to external triggers like temperature, pH, or light. nih.govmdpi.com this compound can be used as a monomer or functionalizing agent in the creation of such materials, including hydrogels and nanogels. nih.govrsc.org

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. When polymers containing PEG chains are incorporated into a hydrogel network, they can impart temperature sensitivity. This is due to the nature of hydrogen bonding between the ether oxygens of the PEG chain and surrounding water molecules. As the temperature increases, these hydrogen bonds are disrupted, causing the PEG chains to become more hydrophobic. This can lead to a phase transition where the hydrogel collapses and expels water. mdpi.com By functionalizing this compound and incorporating it into a polymer backbone, this thermo-responsive behavior can be engineered into the final material.

Furthermore, the terminal groups of the linker can be modified to introduce other responsive functionalities. For example, the methyl ester can be hydrolyzed to a carboxylic acid, creating a pH-responsive moiety. At low pH, the carboxylic acid is protonated and less soluble, while at high pH, it is deprotonated and hydrophilic, causing the hydrogel to swell. nih.govnih.gov This dual-responsiveness makes such materials highly adaptable for applications in controlled release and biofabrication. nih.govotago.ac.nz

Development of Targeted Delivery Systems as Carrier Components

This compound functions as a critical component in the design of sophisticated drug delivery systems, acting as a flexible linker to connect various modules of a delivery vehicle. broadpharm.com In targeted nanoparticle systems, the surface of a carrier (e.g., a liposome, polymer nanoparticle, or inorganic nanoparticle) is often decorated with PEG chains—a process known as PEGylation—to improve its properties in vivo. nih.govrsc.org

This PEG layer serves several purposes:

Stealth Effect: It creates a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticle in the bloodstream. axispharm.com

Linking Point: It provides a spacer to attach targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) to the nanoparticle surface. rsc.org

This compound is an exemplary heterobifunctional linker for this purpose. One end can be anchored to the nanoparticle surface, while the other end (the hydroxyl group) can be chemically modified to attach a targeting ligand. The PEG4 spacer physically separates the ligand from the nanoparticle surface, ensuring that the ligand is accessible and correctly oriented to bind to its target receptor on diseased cells, thereby enhancing the specificity and efficacy of the drug delivery system. nih.gov

Surface Functionalization for Bioanalytical Platforms and Reduced Non-Specific Binding

In the development of bioanalytical platforms, such as biosensors and microarrays, controlling the interactions at the solid-liquid interface is paramount for achieving high sensitivity and specificity. A major challenge is the non-specific binding (NSB) of proteins and other biomolecules from a sample onto the sensor surface, which can generate false signals and obscure the detection of the target analyte. nih.gov

Surface functionalization with polyethylene glycol (PEG) is a widely adopted and effective strategy to combat NSB. nih.gov Molecules like this compound can be covalently attached to a surface (e.g., gold, silica, or polymer) to create a dense, hydrophilic layer. This PEG layer forms a physical and energetic barrier that repels the adsorption of proteins through a mechanism based on steric repulsion and the favorable hydration of the PEG chains. researchgate.net Studies have shown that surfaces modified with PEG-containing molecules can lead to a significant decrease in non-specific protein binding, in some cases by a factor of 10 or more, while simultaneously increasing the signal from specific binding events. nih.gov The hydroxyl group of this compound provides a convenient attachment point for surface chemistry, making it a suitable reagent for creating these protein-resistant biointerfaces. nih.govresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, which comprises a hydroxyl group, a tetraethylene glycol (PEG4) spacer, and a methyl acetate terminus, endows it with properties conducive to the principles of supramolecular chemistry and self-assembly. While direct and extensive research on the self-assembly of this compound itself is not widely documented, its structural components provide a basis for understanding its potential behavior in forming ordered supramolecular structures.

The PEG4 chain is hydrophilic, capable of forming hydrogen bonds with water molecules, which enhances aqueous solubility. rsc.org This characteristic is a fundamental driver for the self-assembly of amphiphilic molecules in aqueous environments. When conjugated to a hydrophobic moiety, the resulting amphiphile can spontaneously organize to minimize the unfavorable interactions between the hydrophobic part and water, leading to the formation of structures such as micelles or vesicles. The length of the PEG chain is a critical factor in determining the properties and applications of such self-assembled systems. nih.gov

In hypothetical amphiphilic constructs incorporating this compound, the PEG4 segment would constitute the hydrophilic corona of a self-assembled nanostructure, such as a micelle. This hydrophilic shell provides colloidal stability, preventing aggregation and precipitation of the nanoparticles. Furthermore, the "stealth" properties conferred by PEG can reduce protein adsorption and recognition by the immune system, a crucial feature for in vivo applications. antpedia.com

The terminal functional groups of this compound—the hydroxyl and methyl ester groups—offer valuable handles for further chemical modification. The hydroxyl group can be derivatized to attach a variety of hydrophobic molecules, thereby creating novel amphiphiles. rsc.org The methyl ester, while generally stable, can be hydrolyzed under specific conditions to yield a carboxylic acid, introducing a pH-responsive element to the self-assembled system.

Detailed Research Findings

Although specific studies detailing the self-assembly of molecules directly derived from this compound are limited, the broader field of PEGylated materials provides a strong precedent for their potential applications. Research on other short oligo(ethylene glycol) derivatives has demonstrated their utility in creating thermoresponsive microgels and other smart materials. rsc.org The incorporation of short OEG chains can influence the phase transition, particle size, and swelling degree of these materials.

Furthermore, the principles of self-assembly are well-established for a wide array of amphiphilic molecules containing short PEG chains. nih.gov These studies consistently show that the balance between the hydrophilic PEG portion and the hydrophobic segment dictates the morphology and stability of the resulting supramolecular aggregates.

Below is a table summarizing the key structural features of this compound and their potential roles in supramolecular self-assembly.

Structural ComponentChemical GroupRole in Self-Assembly
Hydrophilic SpacerTetraethylene Glycol (PEG4)Promotes water solubility; forms the hydrophilic corona of self-assembled structures; provides steric stabilization.
Terminal Group 1Hydroxyl (-OH)Offers a site for conjugation to hydrophobic moieties to create amphiphiles.
Terminal Group 2Methyl Acetate (-COOCH3)Can be hydrolyzed to a carboxylic acid, potentially introducing pH-responsiveness.

While the primary documented application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its inherent structural characteristics suggest a promising, albeit less explored, potential in the field of supramolecular chemistry and self-assembly. medchemexpress.com Future research may unlock the utility of this and similar short PEG linkers in the design of novel, functional nanomaterials.

Future Perspectives and Emerging Research Directions

Innovations in Scalable and Sustainable PEG Oligomer Synthesis

The widespread application of discrete PEG oligomers like Hydroxy-PEG4-methyl acetate (B1210297) is contingent upon the development of scalable and sustainable synthesis methods. Traditional PEG synthesis often results in a distribution of chain lengths, a property known as polydispersity, which can lead to inconsistencies in downstream applications. Consequently, a major research thrust is the production of monodisperse or discrete PEG (dPEG®) linkers.

Current innovative strategies are moving away from conventional polymerization that produces heterogeneous mixtures. Instead, iterative, step-by-step controlled synthesis methods are gaining prominence. These techniques, while often more complex, yield uniform PEGs with a precise number of ethylene (B1197577) glycol units, overcoming issues of molecular heterogeneity that can complicate drug synthesis, purification, and immunogenicity.

A significant challenge with these iterative approaches has been the need for multiple purification steps, which increases costs and time. To address this, researchers are exploring more efficient synthetic routes. One promising approach is the use of automated flash chromatography systems for the reproducible separation of oligomer mixtures on a large scale. Another innovative technique is Nanostar Sieving, a liquid-phase synthesis method that utilizes a hub molecule with multiple arms to grow polymer chains of an exact, controlled sequence and length, with purification occurring at each monomer addition step. This method shows potential for significant cost reduction and scalability.

Furthermore, the principles of green chemistry are being increasingly integrated into PEG synthesis. This includes minimizing the use of hazardous chemicals, reducing energy consumption, and limiting waste generation. The use of PEG itself as a recyclable and biodegradable solvent in organic synthesis is a testament to this shift towards more environmentally benign processes.

Synthesis StrategyDescriptionAdvantagesChallenges
Iterative Step-Wise Synthesis Controlled, sequential addition of ethylene glycol units.Produces monodisperse PEG oligomers with defined lengths.Often requires multiple, time-consuming purification steps.
Automated Flash Chromatography Used for the purification and separation of oligomer mixtures.Enables reproducible, large-scale preparation of discrete oligomers.Requires specialized equipment and optimization of separation protocols.
Nanostar Sieving Liquid-phase synthesis on a multi-arm hub molecule with purification after each monomer addition.Produces highly pure, monodisperse oligomers; scalable with reduced manufacturing costs.A newer technology that is still being scaled up for widespread industrial use.
Green Chemistry Approaches Utilizing PEG as a solvent, minimizing hazardous reagents and waste.Environmentally friendly, sustainable, and often cost-effective.Requires development of new catalytic systems and reaction conditions.

Expansion of Bioorthogonal Chemistries for Hydroxy-PEG4-methyl acetate Derivatives

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. The development of such reactions has been a boon for chemical biology, enabling the precise labeling and tracking of biomolecules. Heterobifunctional PEG linkers, such as derivatives of this compound, are central to these applications, serving as spacers that connect a biomolecule of interest to a reporter molecule or another biomolecule.

The hydroxyl and methyl acetate functionalities of this compound can be readily modified to incorporate a wide array of bioorthogonal reactive groups. For instance, the hydroxyl group can be converted to an azide (B81097) or an alkyne, making it a participant in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Similarly, the methyl acetate can be hydrolyzed to a carboxylic acid, which can then be activated to react with amines or other nucleophiles.

Emerging research is focused on expanding the toolkit of bioorthogonal reactions available for such PEG linkers. A prominent example is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO). This reaction, often referred to as the tetrazine ligation, is exceptionally fast and has been successfully used for in vivo applications. A derivative of this compound could be functionalized with a tetrazine on one end and a group for attaching to a biomolecule on the other, creating a powerful tool for biological research.

The choice of bioorthogonal reaction and the nature of the PEG linker can significantly impact the properties of the final conjugate. Researchers are actively investigating how the length and composition of the PEG chain influence reaction kinetics, solubility, and the biological activity of the conjugated molecule.

Bioorthogonal ReactionReactive PartnersKey Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and a strained alkyne (e.g., cyclooctyne)Copper-free, highly biocompatible, good reaction kinetics.
Tetrazine Ligation Tetrazine and a strained alkene (e.g., trans-cyclooctene)Extremely fast reaction rates, suitable for in vivo applications.
Staudinger Ligation Azide and a modified phosphineOne of the first bioorthogonal reactions developed.
Oxime/Hydrazone Ligation Aldehyde/ketone and hydroxylamine/hydrazineForms a stable C=N bond under mild conditions.

Design and Synthesis of Novel Multi-Functional Scaffolds for Complex Biomolecular Assemblies

The ability to construct complex, multi-component biomolecular assemblies is crucial for mimicking biological systems and developing advanced therapeutic and diagnostic agents. PEG-based scaffolds are at the forefront of this research, providing a versatile platform for the precise spatial arrangement of different functional molecules. While multi-arm or star PEGs are commonly used to create hydrogels and other complex architectures, linear, discrete PEG linkers like this compound play a vital role as connectors within these scaffolds.

The heterobifunctional nature of this compound allows for the sequential or orthogonal conjugation of two different molecules. For example, the hydroxyl group could be used to attach the linker to a solid support or a larger scaffold, while the methyl acetate end could be modified to capture a specific protein or peptide. This modularity is essential for building up complex structures.

Future research in this area is focused on creating scaffolds with an even higher degree of control over the placement and orientation of conjugated molecules. This could involve the use of multiple, mutually orthogonal bioorthogonal reactions, allowing for the stepwise assembly of different components onto a single PEG-based scaffold. For instance, a derivative of this compound could be synthesized to contain an azide at one terminus and a tetrazine at the other, enabling the specific attachment of two different molecules functionalized with a cyclooctyne (B158145) and a norbornene, respectively.

These advanced multi-functional scaffolds have wide-ranging applications, from the development of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios to the creation of synthetic viral capsids for gene delivery and the assembly of enzyme cascades that mimic metabolic pathways.

Application in High-Throughput Screening and Combinatorial Library Synthesis

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. Discrete PEG linkers are increasingly being utilized in these applications due to their ability to improve the solubility and pharmacokinetic properties of library members.

In combinatorial library synthesis, heterobifunctional PEG linkers can be used to attach a diverse range of small molecules to a solid support. The "split-and-mix" method, a cornerstone of combinatorial chemistry, can be employed with beads functionalized with a PEG linker. The hydroxyl end of this compound, for instance, could be attached to the bead, while the methyl acetate end is modified for the sequential addition of different chemical building blocks. The PEG spacer ensures that the synthesized molecules are accessible for screening assays.

Furthermore, PEG linkers are valuable in solution-phase combinatorial synthesis, where a soluble polymer support like PEG is used. By attaching a carboxylic acid to one end of a methoxy-terminated PEG, a soluble support is created for the synthesis of a library of compounds.

In the context of HTS, PEG is often used to modulate the properties of assay components. For example, PEG-induced precipitation is a high-throughput method to assess the relative solubility of proteins, a critical parameter in the development of therapeutic antibodies. While this application often uses bulk PEG, the underlying principles of PEG's interaction with proteins are relevant to understanding the behavior of PEGylated compounds in screening assays.

The use of discrete PEG linkers in these high-throughput applications ensures a high degree of homogeneity, which is crucial for obtaining reproducible and reliable screening data.

Deeper Mechanistic Understanding of PEG-Mediated Biological and Chemical Processes

While PEGylation is a widely used strategy to improve the therapeutic properties of proteins and small molecules, a deeper mechanistic understanding of how PEG chains mediate these effects is still an active area of research. This is particularly true for short, discrete PEG oligomers like this compound, where the addition of just a few ethylene glycol units can have significant consequences.

One of the key effects of PEGylation is the creation of a hydration shell around the conjugated molecule. This "shielding" effect can reduce immunogenicity and protect proteins from proteolytic degradation. The size of this hydration shell, and therefore the effectiveness of the shielding, is dependent on the length of the PEG chain. Understanding the precise relationship between the number of PEG units and the resulting biological effect is a key research goal.

Furthermore, the PEG linker itself is not merely a passive spacer. It can influence the conformation and dynamics of the molecule it is attached to, which in turn can affect its biological activity and reaction kinetics. For example, the flexibility of the PEG chain can impact the binding affinity of a ligand to its receptor.

Future research will likely employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and small-angle X-ray scattering (SAXS), along with computational modeling and molecular dynamics simulations. These approaches will provide a more detailed picture of how discrete PEG linkers like this compound interact with their local environment at the molecular level. This deeper mechanistic understanding will enable the more rational design of PEGylated therapeutics and bioconjugates with optimized properties.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Hydroxy-PEG4-methyl acetate with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves esterification of PEG4 derivatives with methyl acetate under controlled anhydrous conditions. Key steps include:

  • Reagent Purity : Use freshly distilled acetic anhydride and PEG4-hydroxyl precursors to minimize side reactions.
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or inline FTIR spectroscopy to detect ester bond formation.
  • Purification : Employ silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR .

Q. Which characterization techniques are essential for verifying this compound's structural and functional properties?

  • Methodological Answer : A multi-analytical approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR to confirm PEG backbone integrity and acetate methyl proton signals (δ ~2.0-2.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+Na]+^+ peaks).
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) to assess purity and detect residual solvents.
  • FTIR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm1^{-1}) and PEG ether linkages (~1100 cm1^{-1}) .

Q. How should researchers design buffer compatibility studies for this compound in aqueous formulations?

  • Methodological Answer :

  • Buffer Selection : Use acetate buffers (pH 3.6–5.6) for stability screening, as PEG esters are sensitive to alkaline hydrolysis. Prepare buffers with sodium acetate and glacial acetic acid, adjusting pH using calibrated meters .
  • Experimental Setup : Incubate the compound at 25°C and 40°C for 7–14 days. Sample aliquots at intervals for HPLC analysis to quantify degradation products (e.g., free acetic acid).
  • Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life under varying pH conditions .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s hydrolytic stability be systematically resolved?

  • Methodological Answer :

  • Controlled Variables : Replicate conflicting studies under identical conditions (e.g., buffer ionic strength, temperature, and oxygen levels).
  • Advanced Analytics : Use LC-MS/MS to identify trace degradation byproducts (e.g., PEG4 diol or acetic acid) that may arise from residual catalysts or impurities.
  • Statistical Analysis : Apply multivariate regression to isolate factors (e.g., pH, temperature) contributing to discrepancies. Publish raw datasets to enable cross-validation .

Q. What experimental strategies optimize the coupling efficiency of this compound to biomolecules (e.g., proteins or peptides)?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables: pH (4.5–6.5), molar ratio (1:1 to 1:5 PEG:biomolecule), and reaction time (2–24 hrs).
  • Efficiency Assessment : Quantify conjugation via MALDI-TOF MS (mass shift analysis) or SDS-PAGE with Coomassie staining.
  • Kinetic Studies : Monitor reaction progress using fluorescent tags (e.g., FITC-labeled PEG) and stopped-flow spectrometry .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer :

  • Quality Control (QC) Protocols : Implement in-process checks (e.g., inline pH monitoring, mid-IR spectroscopy) to detect deviations early.
  • Standardization : Use validated reference materials (e.g., USP-grade acetic acid) and calibrated equipment for all steps.
  • Data Transparency : Document raw synthesis parameters (e.g., stirring speed, solvent grade) in supplementary materials to enable replication .

Data Analysis and Reporting Guidelines

  • Large Datasets : Submit raw chromatographic and spectral data as supplementary files, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Statistical Rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons, reporting effect sizes and confidence intervals .
  • Ethical Reporting : Disclose conflicts of interest and funding sources, per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.